molecular formula C9H21ClSi B1584947 Silane, chlorobis(1,1-dimethylethyl)methyl- CAS No. 70892-81-8

Silane, chlorobis(1,1-dimethylethyl)methyl-

Cat. No.: B1584947
CAS No.: 70892-81-8
M. Wt: 192.8 g/mol
InChI Key: YCIGMXVAUVFHGG-UHFFFAOYSA-N
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Description

Silane, chlorobis(1,1-dimethylethyl)methyl- is a chemical compound with the molecular formula C₇H₁₇ClSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

    Target of Action

    Silyl chlorides, such as “Silane, chlorobis(1,1-dimethylethyl)methyl-”, are primarily used to protect reactive hydroxyl groups in organic molecules during chemical reactions .

    Mode of Action

    The silyl group in “Silane, chlorobis(1,1-dimethylethyl)methyl-” can react with an alcohol to form a silyl ether, effectively protecting the reactive hydroxyl group from participating in unwanted reactions .

    Biochemical Pathways

    The use of silyl chlorides is a common strategy in multi-step organic synthesis. The silyl group can be selectively removed later in the synthesis to reveal the original hydroxyl group .

    Result of Action

    The result of using “Silane, chlorobis(1,1-dimethylethyl)methyl-” in a reaction is the protection of a reactive hydroxyl group, allowing for selective reactions to occur elsewhere on the molecule .

    Action Environment

    The efficacy and stability of “Silane, chlorobis(1,1-dimethylethyl)methyl-” can be influenced by various factors, including the reaction conditions (e.g., temperature, solvent) and the presence of other functional groups in the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, chlorobis(1,1-dimethylethyl)methyl- can be synthesized through the reaction of chlorosilane with tert-butyl lithium in the presence of a solvent such as tetrahydrofuran. The reaction typically occurs at low temperatures to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of silane, chlorobis(1,1-dimethylethyl)methyl- often involves the use of large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities.

Types of Reactions:

    Substitution Reactions: Silane, chlorobis(1,1-dimethylethyl)methyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: This compound can act as a reducing agent in certain chemical reactions, donating electrons to other molecules.

    Oxidation Reactions: It can also undergo oxidation reactions, where it loses electrons and forms new compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. These reactions often occur under mild conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

    Substitution Reactions: The major products are typically organosilicon compounds with different functional groups.

    Reduction Reactions: The products are often simpler silanes or silanols.

    Oxidation Reactions: The products can include siloxanes or other oxidized silicon compounds.

Scientific Research Applications

Silane, chlorobis(1,1-dimethylethyl)methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: This compound can be used in the modification of biomolecules for various research purposes.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Comparison with Similar Compounds

  • Silane, chloro(1,1-dimethylethyl)dimethyl-
  • Silane, chlorodimethyl(tert-butyl)-
  • Silane, tert-butylchlorodimethyl-

Comparison: Silane, chlorobis(1,1-dimethylethyl)methyl- is unique due to its specific structure, which includes two tert-butyl groups and one methyl group bonded to silicon. This structure provides it with distinct reactivity and stability compared to other similar compounds. For example, silane, chloro(1,1-dimethylethyl)dimethyl- has a different arrangement of organic groups, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

ditert-butyl-chloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGMXVAUVFHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072185
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70892-81-8
Record name Chlorobis(1,1-dimethylethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70892-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorobis(1,1-dimethylethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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